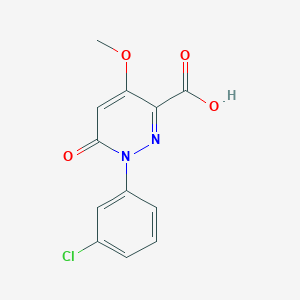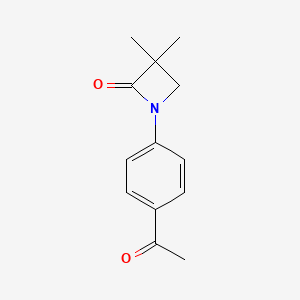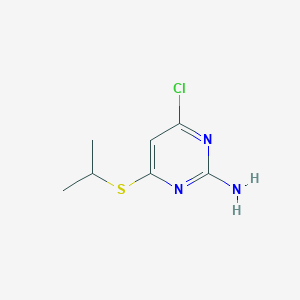
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid, or 3CPMOP, is a compound of interest in the scientific research community due to its potential applications in various areas. It is a derivative of the pyridazinecarboxylic acid family, which is known for its strong acidity, and is found in plants, animals, and fungi. 3CPMOP is a unique compound that has a wide range of applications in the laboratory, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- The compound has been utilized in the synthesis of new pyridazine-type hybridizing agents for agricultural applications, particularly in wheat, demonstrating a method that is more suitable for industrial scaling due to improved reaction conditions, which resulted in a significant yield increase (Geng Zeng-yan, 2011).
Antimicrobial and Antifungal Applications
- Research has shown the use of similar chlorophenyl-pyridazine compounds in the preparation of heterocyclic compounds with expected antimicrobial and antifungal activities, highlighting their potential in the development of new therapeutic agents (G. H. Sayed et al., 2003).
- Another study synthesized 1-(p-Chlorophenyl)-2-amino/hydrazino-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-triazine-6-thiones and related compounds, testing them for antibacterial activity, further emphasizing the antimicrobial potential of chlorophenyl derivatives (S. Mehrotra et al., 2002).
Anti-inflammatory and Antioxidant Activities
- A study on the synthesis of 2-pyrazoline analogues from similar compounds demonstrated significant anti-inflammatory effects mediated by inhibition of phospholipase A2, suggesting their utility in developing nonsteroidal anti-inflammatory drugs (D. M. Lokeshwari et al., 2017).
- Derivatives of benzoin, including those with chlorophenyl groups, have been shown to possess enhanced antioxidant activities, highlighting the role of substituents and functional groups in augmenting the antioxidant potential of compounds (B. Thanuja et al., 2022).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGUENRXPIGUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)
![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3036187.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole](/img/structure/B3036189.png)


![4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B3036196.png)

![1-[[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrobenzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3036200.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3036201.png)
![1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone](/img/structure/B3036202.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3036203.png)
![2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide](/img/structure/B3036204.png)